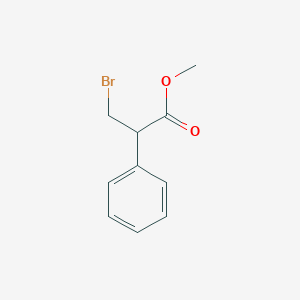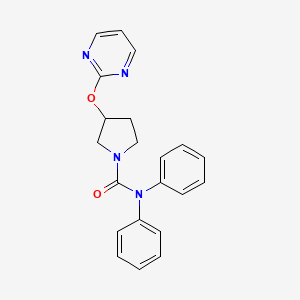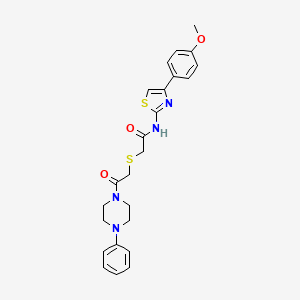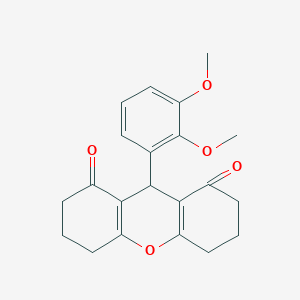![molecular formula C9H13NO2S B2958647 1-[2-(4-Methyl-5-thiazolyl)ethoxy]-2-propanone CAS No. 1250657-20-5](/img/structure/B2958647.png)
1-[2-(4-Methyl-5-thiazolyl)ethoxy]-2-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[2-(4-Methyl-5-thiazolyl)ethoxy]-2-propanone” is a chemical compound with the CAS Number: 1250657-20-5 . It has a molecular weight of 199.27 and its IUPAC name is 1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]acetone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO2S/c1-7(11)5-12-4-3-9-8(2)10-6-13-9/h6H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties were not found in the retrieved data.科学的研究の応用
Synthesis and Antimicrobial Activities
One study highlighted the synthesis of thiazoles and their fused derivatives, exploring their antimicrobial activities against bacterial and fungal isolates. This research demonstrates the potential of thiazolyl compounds in developing new antimicrobials (Wardkhan et al., 2008).
Catalytic Applications
Research into catalytic methodologies has shown that thiazolyl compounds can be integral in the production of valuable chemicals. For instance, a study described a highly active and selective catalyst for producing methyl propanoate via the methoxycarbonylation of ethene, showcasing the role of thiazolyl-based compounds in industrial chemistry (Clegg et al., 1999).
Synthetic Methodologies
A report on the chemoselective preparation of 4-Bromodifluoromethyl Thiazoles using a novel synthon highlights the synthetic utility of thiazolyl compounds in drug discovery and radiopharmaceutics (Colella et al., 2018).
Polymorphic Crystallization Behavior
The polymorphic crystallization behavior of thiazole derivatives has been studied, showing how solvent choice impacts the crystallization and transformation rates of these compounds, with implications for material science and drug formulation (Kitamura & Horimoto, 2013).
Cyclization Reactions for Thiazole Synthesis
Another study focused on the cyclization of active methylene isocyanides with α-oxodithioesters for synthesizing 4-methylthio/ethoxycarbonyl-5-acylthiazoles, demonstrating advanced synthetic routes for constructing thiazole cores (Swaroop et al., 2020).
Herbicidal Activity
Thiazolyl methylaminoacrylates have been synthesized and evaluated for their herbicidal activities, indicating the agricultural applications of thiazolyl derivatives (Wang et al., 2004).
Functional Polysiloxanes
Research on functional polysiloxanes derived from thiazolyl compounds points to novel synthesis methods and applications in hydrophilic modifications and biomedical fields (Cao et al., 2017).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These targets include various enzymes, receptors, and biochemical pathways, contributing to their diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its target .
Biochemical Pathways
Thiazole derivatives have been found to interact with a wide range of biochemical pathways . These interactions can lead to various downstream effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound, affecting its absorption and distribution within the body .
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities . These activities can result in various molecular and cellular effects, depending on the nature of the compound and its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s solubility, stability, and interactions with its targets . .
特性
IUPAC Name |
1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7(11)5-12-4-3-9-8(2)10-6-13-9/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQUEIKCWGDNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCOCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-2-[(tert-Butyloxycarbonyl)amino]octanoic acid](/img/structure/B2958567.png)
![5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]-2-hydroxy-3-methylbenzaldehyde](/img/structure/B2958571.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2958572.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2958576.png)
![2-{[7-(4-bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2958580.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958582.png)
![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B2958583.png)
![2-Tert-butyl 8-methyl 6-(aminomethyl)-1h,2h,3h,4h-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate](/img/structure/B2958584.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2958587.png)
